molecular formula C19H29N5O2 B6811636 N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6811636
M. Wt: 359.5 g/mol
InChI Key: WXKGVUATPJTPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide is an intriguing compound with multiple applications in scientific research It's characterized by its spirocyclic structure, which contributes to its unique chemical properties and reactivity

Properties

IUPAC Name

N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-13-11-15(23(2)3)21-17(20-13)22-18(25)24-12-19(7-4-8-19)16(24)14-5-9-26-10-6-14/h11,14,16H,4-10,12H2,1-3H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKGVUATPJTPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)N2CC3(C2C4CCOCC4)CCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves a multi-step synthetic process. Starting from a 2,4-dimethylpyrimidine derivative, various reagents and catalysts are employed to introduce the dimethylamino and oxan-4-yl groups. The final spirocyclic structure is achieved through cyclization reactions under controlled conditions, often involving base or acid catalysis and specific temperature and solvent environments.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production. Key factors include the use of readily available starting materials, minimizing reaction steps, and optimizing reaction conditions to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions:

  • Oxidation: : The dimethylamino group can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: : The pyrimidine ring can be subjected to reduction reactions, potentially altering the compound's electronic properties.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions vary but often involve specific solvents (e.g., dichloromethane, ethanol) and temperature control to optimize yields.

Major Products Formed

The primary products depend on the reaction type:

  • Oxidation: : Formation of N-oxide derivatives.

  • Reduction: : Hydrogenated pyrimidine derivatives.

  • Substitution: : Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

This compound is used as a model molecule in studying spirocyclic chemistry, which is crucial for understanding ring strain and stability. It's also a useful intermediate in the synthesis of more complex chemical entities.

Biology

In biological research, N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can be used to study molecular interactions with proteins and nucleic acids, helping to elucidate mechanisms of action at the molecular level.

Medicine

The compound shows promise in medicinal chemistry, potentially serving as a lead compound for drug development. Its unique structure can be exploited to design novel therapeutics with specific biological targets.

Industry

In industry, the compound's reactivity and structural features make it a candidate for use in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The biological effects of N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide are mediated by its interactions with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on target molecules, altering their activity. The precise mechanism often involves the formation of reversible covalent bonds or non-covalent interactions like hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexane derivatives

  • 2,4-dimethylpyrimidine derivatives

  • N-oxide pyrimidine compounds

Well, there you go! This compound sure does pack a lot of punch in its tiny molecules. Anything else you want to know?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.